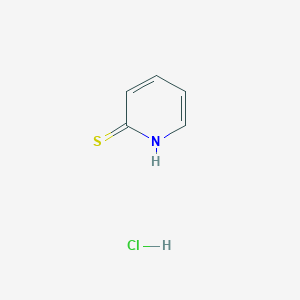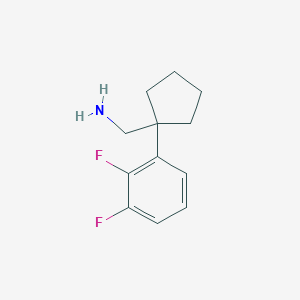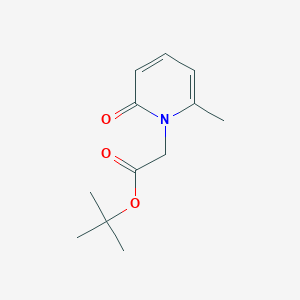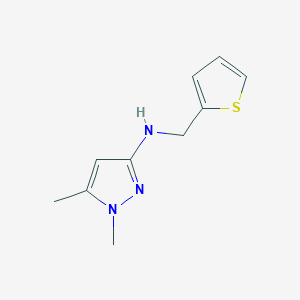![molecular formula C12H23FN4 B11740739 [2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740739.png)
[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that features a diethylaminoethyl group and a fluorinated pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The diethylaminoethyl group is introduced via an alkylation reaction using diethylamine and an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, forming N-oxides.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the diethylaminoethyl group.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its fluorinated pyrazole ring can enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with enzymes or receptors, while the fluorinated pyrazole ring can enhance binding affinity and selectivity. The exact pathways and targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(diethylamino)ethyl][(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.
[2-(diethylamino)ethyl][(5-methyl-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in [2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H23FN4 |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H23FN4/c1-5-17(6-2)8-7-14-9-11-10(3)15-16(4)12(11)13/h14H,5-9H2,1-4H3 |
Clé InChI |
IZRRTWYHIOHBLM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCC1=C(N(N=C1C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11740659.png)



![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740677.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11740682.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)




![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11740745.png)
![2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11740752.png)
